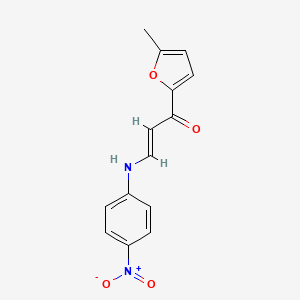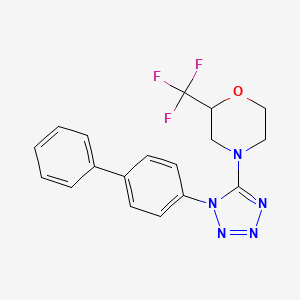![molecular formula C18H22FN3O B5255474 [3-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B5255474.png)
[3-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a fluorophenyl group, and a pyrazole moiety, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the fluorophenyl group through a Friedel-Crafts alkylation reaction. The final step involves the formation of the pyrazole ring via a cyclization reaction under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve the use of automated reactors and continuous flow chemistry to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Common reagents used include anhydrous solvents, catalysts like aluminum chloride for Friedel-Crafts reactions, and various organic bases for cyclization.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used for nucleophilic aromatic substitution.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a ligand in receptor binding studies, helping to elucidate the mechanisms of various biological pathways.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders due to its interaction with specific receptors in the brain.
Industry: In the industrial sector, it is used in the synthesis of advanced materials and as a precursor for various chemical processes.
Wirkmechanismus
The mechanism of action of [3-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound binds to these receptors, modulating their activity and influencing various signaling pathways. This interaction can lead to changes in neurotransmitter release, receptor sensitivity, and overall neuronal activity.
Vergleich Mit ähnlichen Verbindungen
- [3-[2-(4-chlorophenyl)ethyl]piperidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone
- [3-[2-(4-bromophenyl)ethyl]piperidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone
- [3-[2-(4-methylphenyl)ethyl]piperidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone
Uniqueness: The presence of the fluorophenyl group in [3-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro, bromo, and methyl analogs. This fluorine substitution can also enhance the compound’s binding affinity to specific receptors, making it a valuable molecule in medicinal chemistry.
Eigenschaften
IUPAC Name |
[3-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O/c1-13-11-17(21-20-13)18(23)22-10-2-3-15(12-22)5-4-14-6-8-16(19)9-7-14/h6-9,11,15H,2-5,10,12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGPDZHVYNJDIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)N2CCCC(C2)CCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2,8-dimethyl-4-quinolinyl)carbonyl]-3,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B5255405.png)

![4-(2-{1-[(2-methyl-1,3-oxazol-4-yl)methyl]-2-piperidinyl}ethyl)phenol](/img/structure/B5255425.png)
![N-methyl-1-{5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B5255433.png)
![5-acetyl-3-{[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]carbonyl}-6-methylpyridin-2(1H)-one](/img/structure/B5255449.png)
![N-{(1Z)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-3-[(2-hydroxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide](/img/structure/B5255461.png)
![ETHYL 4-METHYL-2-{[2-(2-PYRIMIDINYLSULFANYL)ACETYL]AMINO}-1,3-THIAZOLE-5-CARBOXYLATE](/img/structure/B5255476.png)
![6-{[2-(dimethylamino)-2-oxoethyl]amino}-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide](/img/structure/B5255483.png)
![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B5255488.png)
![4,6-dimethyl-N-(3-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)-2-pyrimidinamine](/img/structure/B5255491.png)
![N-{3-[N-(5-bromo-2-furoyl)ethanehydrazonoyl]phenyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5255497.png)
![1-acetyl-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B5255502.png)

